(4-Isopropyltetrahydropyran-4-yl)methanol
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Overview
Description
(4-Isopropyltetrahydropyran-4-yl)methanol is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound features a methanol group attached to the fourth carbon of the oxane ring, with a propan-2-yl group also attached to the same carbon. The presence of both the methanol and propan-2-yl groups on the oxane ring makes this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyltetrahydropyran-4-yl)methanol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by the ring-opening polymerization of tetrahydrofuran.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via an alkylation reaction using a suitable alkylating agent such as isopropyl bromide.
Attachment of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or bases may be used to facilitate the reactions, and the reaction conditions are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (4-Isopropyltetrahydropyran-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group in the methanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Isopropyltetrahydropyran-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclic ethers and alcohols. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structural features make it a candidate for drug design and development, particularly in the context of targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used as a solvent or intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-Isopropyltetrahydropyran-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the oxane ring and propan-2-yl group contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-(Propan-2-yl)oxan-4-yl]methanamine: Similar structure but with an amine group instead of a methanol group.
[4-(Propan-2-yl)oxan-4-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[4-(Propan-2-yl)oxan-4-yl]propane: Similar structure but with a propane group instead of a methanol group.
Uniqueness
The uniqueness of (4-Isopropyltetrahydropyran-4-yl)methanol lies in its combination of the oxane ring, propan-2-yl group, and methanol group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-propan-2-yloxan-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2)9(7-10)3-5-11-6-4-9/h8,10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOAVLHNCAUUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCOCC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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